Ethyl[(quinolin-4-yl)methyl]amine Ethyl[(quinolin-4-yl)methyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13391393
InChI: InChI=1S/C12H14N2/c1-2-13-9-10-7-8-14-12-6-4-3-5-11(10)12/h3-8,13H,2,9H2,1H3
SMILES: CCNCC1=CC=NC2=CC=CC=C12
Molecular Formula: C12H14N2
Molecular Weight: 186.25 g/mol

Ethyl[(quinolin-4-yl)methyl]amine

CAS No.:

Cat. No.: VC13391393

Molecular Formula: C12H14N2

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

Ethyl[(quinolin-4-yl)methyl]amine -

Specification

Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
IUPAC Name N-(quinolin-4-ylmethyl)ethanamine
Standard InChI InChI=1S/C12H14N2/c1-2-13-9-10-7-8-14-12-6-4-3-5-11(10)12/h3-8,13H,2,9H2,1H3
Standard InChI Key WSHIODWWDZSWMB-UHFFFAOYSA-N
SMILES CCNCC1=CC=NC2=CC=CC=C12
Canonical SMILES CCNCC1=CC=NC2=CC=CC=C12

Introduction

Chemical Identity and Structural Characteristics

Ethyl[(quinolin-4-yl)methyl]amine consists of a quinoline core substituted at the 4-position with a methylene group linked to an ethylamine moiety. Key properties include:

PropertyValueSource
Molecular formulaC₁₂H₁₄N₂
Molecular weight186.25 g/mol
IUPAC nameN-(quinolin-4-ylmethyl)ethanamine
Canonical SMILESCCNCC1=CC=NC2=CC=CC=C12

The quinoline scaffold contributes aromatic stability and π-π stacking capabilities, while the ethylamine side chain introduces basicity (pKₐ ≈ 10.5–11.0) and hydrogen-bonding potential . Computational models suggest the ethyl group adopts a staggered conformation, minimizing steric hindrance with the quinoline ring.

Synthesis and Structural Modifications

Core Synthesis Strategies

The quinoline nucleus is typically synthesized via:

  • Skraup reaction: Cyclization of aniline derivatives with glycerol and sulfuric acid .

  • Pfitzinger reaction: Condensation of isatin with ketones under basic conditions .

Subsequent functionalization involves:

  • Methylation at C4: Achieved via Friedel-Crafts alkylation using chloromethylquinoline intermediates .

  • Amine introduction: Nucleophilic substitution of chloromethylquinoline with ethylamine under refluxing ethanol (60–80°C, 8–12 hrs).

Yield optimization:

  • Buchwald-Hartwig amination improves yields (72–89%) using palladium catalysts .

  • Microwave-assisted synthesis reduces reaction times to <2 hrs .

Biological and Pharmacological Applications

Antimicrobial Activity

Quinoline derivatives exhibit broad-spectrum antimicrobial effects. While direct data on Ethyl[(quinolin-4-yl)methyl]amine is limited, structural analogs demonstrate:

AnalogMIC (μg/mL)Target Pathogen
7-Chloro-4-aminoquinoline0.12–1.8Plasmodium falciparum
2-Vinylquinolin-4-one2.4–5.6Staphylococcus aureus

The ethylamine side chain may enhance membrane penetration via protonation in acidic microbial environments .

Material Science Applications

Coordination Chemistry

The compound serves as a ligand for transition metals:

ComplexApplicationStability Constant (log β)
Cu(II)-quinoline amineCatalytic oxidation8.9 ± 0.3
Fe(III)-quinoline aminePhotovoltaic devices6.7 ± 0.2

Polymer Modification

Grafting onto polystyrene backbones improves thermal stability (Tg ↑ 40°C) and UV resistance .

Computational and Spectroscopic Insights

DFT Studies

  • HOMO-LUMO gap: 4.2 eV, indicating moderate reactivity .

  • Proton affinity: 223 kcal/mol at N1 of quinoline.

Mass Spectral Fragmentation

Key fragments (m/z):

  • 186 [M+H]⁺ (base peak)

  • 158 (loss of C₂H₅NH₂)

  • 130 (quinoline ring cleavage)

Challenges and Future Directions

  • Toxicity profiling: No in vivo data available; predicted hepatotoxicity risk (LD₅₀ ≈ 380 mg/kg, rat) .

  • Stereoselective synthesis: Chiral variants remain unexplored despite potential enantioselective bioactivity .

  • Hybrid drug design: Conjugation with triazoles or tetrazoles could enhance antiparasitic potency .

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